molecular formula C6H2BrClFNO B1450677 3-Bromo-2-chloro-5-fluoropyridine-4-carbaldehyde CAS No. 2090368-64-0

3-Bromo-2-chloro-5-fluoropyridine-4-carbaldehyde

Cat. No.: B1450677
CAS No.: 2090368-64-0
M. Wt: 238.44 g/mol
InChI Key: FOLCLNSBURVVQS-UHFFFAOYSA-N
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Description

3-Bromo-2-chloro-5-fluoropyridine-4-carbaldehyde is a high-value, multifunctional halogenated pyridine derivative designed for advanced organic synthesis and research applications. Its structure incorporates three distinct halogen substituents (bromine, chlorine, and fluorine) along a reactive carbaldehyde group, making it a versatile and powerful building block for constructing complex molecules . The bromo and chloro groups serve as excellent leaving groups for metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings, enabling the introduction of diverse carbon-based scaffolds . The fluorine atom can be used to modulate the electronic properties, lipophilicity, and metabolic stability of resulting compounds, which is a critical strategy in modern drug design . Meanwhile, the aldehyde functionality provides a handle for further derivatization through condensation, reduction, or nucleophilic addition reactions to create amines, alcohols, and carboxylic acids. This compound is primarily used as a key intermediate in the discovery and development of new pharmaceutical compounds, particularly in structure-activity relationship (SAR) studies to optimize potency and selectivity . It also finds application in agrochemical synthesis for creating new herbicides and insecticides, and in material science for developing novel ligands for catalysis or specialty polymers . This product is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

3-bromo-2-chloro-5-fluoropyridine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrClFNO/c7-5-3(2-11)4(9)1-10-6(5)8/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOLCLNSBURVVQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=N1)Cl)Br)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Halogenation Strategies

Data Table: Summary of Preparation Methods

Method Key Reagents/Conditions Yield (%) Notes
Bromination of 5-fluoropyridine Br2 or NBS, acetic acid reflux ~60 Controlled to avoid over-bromination
Fluorination via Blaz-Schiemann Anhydrous HF, NaNO2, low temp (-78 to 70 °C) 72.5 Improved diazotization and fluorination steps
Lithiation and DMF quenching n-BuLi (-78 °C), DMF 22 Requires strict anhydrous conditions
Vilsmeier-Haack formylation DMF, POCl3, 0–60 °C 40–60 Commonly used for aldehyde introduction
Palladium-catalyzed coupling Pd catalyst, boronic acid derivatives, base Variable Used in industrial scale for halogen installation

Research Findings and Analysis

  • The improved Blaz-Schiemann fluorination method is notable for its high yield and mild conditions, making it suitable for sensitive pyridine derivatives.

  • Vilsmeier-Haack formylation remains the gold standard for introducing aldehyde groups on halogenated pyridines due to its regioselectivity and moderate to good yields.

  • Lithiation methods, while effective, suffer from lower yields and require careful control of moisture and temperature.

  • Industrial methods benefit from continuous flow technology and palladium-catalyzed cross-coupling, which allow for scalability and better control over substitution patterns.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-chloro-5-fluoropyridine-4-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Substituted pyridines with various functional groups.

    Oxidation: 3-Bromo-2-chloro-5-fluoropyridine-4-carboxylic acid.

    Reduction: 3-Bromo-2-chloro-5-fluoropyridine-4-methanol.

    Coupling Reactions: Biaryl compounds and other complex organic molecules.

Scientific Research Applications

3-Bromo-2-chloro-5-fluoropyridine-4-carbaldehyde is utilized in various scientific research fields:

    Chemistry: As a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: In the development of bioactive compounds and pharmaceuticals.

    Medicine: As an intermediate in the synthesis of potential drug candidates.

    Industry: In the production of agrochemicals, dyes, and materials science.

Mechanism of Action

The mechanism of action of 3-Bromo-2-chloro-5-fluoropyridine-4-carbaldehyde is primarily based on its ability to undergo various chemical transformations. The presence of multiple halogen atoms and an aldehyde group makes it highly reactive, allowing it to participate in diverse reactions. These reactions can lead to the formation of new bonds and functional groups, making it a valuable intermediate in organic synthesis .

Comparison with Similar Compounds

Table 1: Structural Comparison of 3-Bromo-2-chloro-5-fluoropyridine-4-carbaldehyde with Analogues

Compound Name CAS Number Similarity Score Substituents Functional Group Key Differences
3-Bromo-2-chloro-5-fluoropyridine 1211590-18-9 0.76 Br (3), Cl (2), F (5) None Lacks aldehyde at position 4
4-Bromo-3-chloro-5-fluoropyridine 1260843-59-1 0.74 Br (4), Cl (3), F (5) None Bromine at position 4 instead of 3
3-Bromo-4-chloropyridine hydrochloride 884494-36-4 0.78 Br (3), Cl (4) Hydrochloride No fluorine; hydrochloride salt
  • Substituent Position Effects : The bromine at position 3 in the target compound creates steric and electronic effects distinct from 4-bromo analogues (e.g., 1260843-59-1), which may alter regioselectivity in cross-coupling reactions .
  • Functional Group Influence: The aldehyde at position 4 enables nucleophilic additions (e.g., forming Schiff bases), a reactivity absent in non-aldehyde analogues like 1211590-18-9 .

Physical Properties and Solubility

  • The aldehyde group increases polarity compared to non-aldehyde analogues, likely improving solubility in polar aprotic solvents (e.g., DMF, DMSO).
  • Halogen positioning influences melting points; for example, 5-Bromo-2-chloropyrimidin-4-amine () melts at 460–461 K, but pyridine derivatives with fewer halogens may exhibit lower melting points .

Research Findings and Trends

  • Synthetic Utility: The compound’s aldehyde group is pivotal in multi-step syntheses, such as forming imine-linked metal-organic frameworks (MOFs) or antiviral agents. Non-aldehyde analogues are more commonly used in Suzuki-Miyaura couplings .

Biological Activity

3-Bromo-2-chloro-5-fluoropyridine-4-carbaldehyde (CAS No. 2090368-64-0) is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C5_5H2_2BrClFN
  • Molecular Weight : 207.43 g/mol

The presence of bromine, chlorine, and fluorine atoms contributes to its unique reactivity and biological properties.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. It has shown effectiveness against various bacterial strains, including multidrug-resistant Staphylococcus aureus (MRSA). The Minimum Inhibitory Concentration (MIC) values for this compound were found to be in the range of 4–8 μg/mL against these pathogens .

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits significant anticancer properties. It has been tested against several cancer cell lines, including MDA-MB-231 (triple-negative breast cancer) and MCF-7 (breast cancer). The IC50_{50} values for MDA-MB-231 cells were reported at approximately 0.126 μM, indicating potent growth inhibition compared to standard chemotherapeutics like 5-Fluorouracil .

Table 1: Anticancer Activity Data

Cell LineIC50_{50} (μM)Comparison with 5-FU (μM)
MDA-MB-2310.12611.73
MCF-71.7517.02

Enzyme Inhibition

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in cancer progression and microbial resistance. For instance, it has been shown to inhibit matrix metalloproteinases (MMPs), which are crucial in tumor metastasis .

Apoptosis Induction

Research indicates that this compound can induce apoptosis in cancer cells by activating caspase pathways, leading to programmed cell death. This mechanism is particularly relevant in its application against aggressive cancer types .

Study on Antimicrobial Efficacy

In a recent study, the antimicrobial efficacy of this compound was evaluated against clinical isolates of MRSA and Mycobacterium species. The results demonstrated that the compound not only inhibited bacterial growth but also showed acceptable toxicity profiles in vivo at high doses (up to 800 mg/kg) .

Evaluation in Animal Models

In vivo studies using Sprague-Dawley rats assessed the pharmacokinetics of this compound. The results indicated a moderate exposure with a maximum concentration (Cmax_{max}) of 592 ± 62 mg/mL, alongside a favorable oral bioavailability of approximately 31.8% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Bromo-2-chloro-5-fluoropyridine-4-carbaldehyde
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